Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-
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Overview
Description
N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a thiophene ring and an ethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminothiophene with ethyl isocyanide and a suitable aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine or thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-AMINO-IMIDAZO[1,2-A]PYRIDINE: Similar core structure but with a pyridine ring instead of thiophene.
N-ETHYL-IMIDAZO[1,2-A]PYRAZINE: Lacks the thiophene ring.
THIOPHENE-IMIDAZOLE DERIVATIVES: Various derivatives with different substituents on the thiophene and imidazole rings.
Uniqueness
N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to the combination of its imidazo[1,2-a]pyrazine core with a thiophene ring and an ethylamine substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
825630-37-3 |
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Molecular Formula |
C12H12N4S |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
N-ethyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H12N4S/c1-2-13-11-12-15-7-10(9-3-6-17-8-9)16(12)5-4-14-11/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
OLFRPUZSIJVPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN2C1=NC=C2C3=CSC=C3 |
Origin of Product |
United States |
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